2-Amino-1-(1-ethylpyrazol-3-yl)ethanol
Description
Properties
IUPAC Name |
2-amino-1-(1-ethylpyrazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-2-10-4-3-6(9-10)7(11)5-8/h3-4,7,11H,2,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHOAIGJJUKISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-ethylpyrazol-3-yl)ethanol typically involves the reaction of 1-ethylpyrazole with an appropriate amino alcohol. One common method is the nucleophilic substitution reaction where 1-ethylpyrazole is reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-1-(1-ethylpyrazol-3-yl)ethanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-ethylpyrazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-amino-1-(1-ethylpyrazol-3-yl)acetaldehyde.
Reduction: Formation of 2-amino-1-(1-ethylpyrazol-3-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-1-(1-ethylpyrazol-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-ethylpyrazol-3-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Compounds:
2-Amino-1-(2-hydroxyphenyl)ethanone (): Contains a hydroxylphenyl group instead of pyrazole, with an ethanone backbone.
2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol (): Shares the ethanolamine-pyrazole backbone but includes cyclopropyl and nitro substituents, which enhance steric hindrance and polarity .
2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol (): A phenyl ethanolamine derivative with methoxy and methyl groups, structurally distinct but sharing the aminoethanol core .
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Amino-1-(1-ethylpyrazol-3-yl)ethanol | Pyrazole-ethanolamine | 1-Ethyl, 3-pyrazole | ~181.22 (estimated) |
| 2-Amino-1-(2-hydroxyphenyl)ethanone | Phenyl-ethanone | 2-Hydroxyphenyl | 151.17 |
| 2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol | Pyrazole-ethanolamine | 3-Cyclopropyl, 4-nitro | 212.21 |
Physicochemical Properties
- Solubility : The ethyl group in the target compound likely enhances lipophilicity compared to hydroxylphenyl () or nitro-cyclopropyl () analogs.
Pharmacological and Regulatory Considerations
- Pharmacology: Compounds with methoxy-phenyl groups () are controlled under drug legislation (e.g., hallucinogenic NBOMe series), but the absence of the target compound in such lists suggests divergent activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-1-(1-ethylpyrazol-3-yl)ethanol, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with pyrazole derivatives (e.g., 1-ethylpyrazole) and aminoethanol precursors. Use nucleophilic substitution or reductive amination for coupling.
- Step 2 : Optimize solvents (ethanol/methanol) and catalysts (acidic/basic conditions) to enhance regioselectivity. For example, ethanol as a solvent improves solubility of intermediates .
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Typical yields range from 50–75% under optimized conditions .
Q. How can structural characterization resolve ambiguities in the compound’s stereochemistry?
- Methodology :
- X-ray crystallography : Determine absolute configuration using single-crystal analysis (e.g., chiral centers in aminoethanol groups) .
- NMR spectroscopy : Use 2D NOESY to confirm spatial proximity of ethylpyrazole and hydroxyl groups. Key peaks: δ 1.3 ppm (CH₃ of ethyl), δ 3.6 ppm (CH₂-NH) .
- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (80:20) to verify enantiopurity (>98% ee) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Enzyme inhibition : Test against kinases or GPCRs using fluorescence-based assays. For pyrazole derivatives, IC₅₀ values <10 µM suggest therapeutic potential .
- Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ with structurally similar compounds (e.g., 2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol) .
- Data interpretation : Cross-validate results with molecular docking (AutoDock Vina) to predict binding modes to targets like β-adrenergic receptors .
Advanced Research Questions
Q. How do contradictory results in biological assays arise, and how can they be resolved?
- Analysis :
- Source 1 : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may stem from impurity profiles. Conduct LC-MS to identify byproducts (e.g., oxidation of the pyrazole ring) .
- Source 2 : Cell line heterogeneity (e.g., metabolic differences in MCF-7 vs. HEK293) can alter efficacy. Use isogenic cell lines or primary cells for consistency .
- Resolution : Apply orthogonal assays (e.g., SPR for binding affinity, patch-clamp for ion channel effects) to confirm mechanisms .
Q. What strategies improve chiral resolution in large-scale synthesis?
- Methodology :
- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively acetylate one enantiomer .
- Chiral auxiliaries : Introduce a temporary directing group (e.g., Evans oxazolidinone) during synthesis, then cleave post-coupling .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to separate enantiomers .
Q. How does the ethylpyrazole substituent influence interactions with biological targets?
- Structure-Activity Relationship (SAR) :
- Key feature : The ethyl group enhances lipophilicity (logP +0.5 vs. methyl), improving membrane permeability .
- Electrostatic effects : Pyrazole’s N-atoms form hydrogen bonds with catalytic residues (e.g., in kinases). Replace ethyl with bulkier groups (e.g., isopropyl) to test steric effects .
- Data table :
| Substituent | logP | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Ethyl | 1.2 | 8.5 | 12.3 |
| Methyl | 0.7 | 15.2 | 18.9 |
| Isopropyl | 1.8 | 6.1 | 8.7 |
Source: Comparative data from analogs in .
Q. What computational methods predict metabolic stability of this compound?
- Methodology :
- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism. Pyrazole rings are typically resistant to oxidation, but the aminoethanol group may undergo glucuronidation .
- MD simulations : Simulate binding to human serum albumin (HSA) to predict plasma half-life. High affinity (Kd < 1 µM) correlates with prolonged circulation .
Methodological Notes
- Key references : Relied on PubChem, EPA DSSTox, and peer-reviewed synthesis protocols .
- Data rigor : Cross-checked spectral data (NMR, HRMS) from multiple sources to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
